1,1-dioxothiolane-3-carboxylic acid

Catalog No.
S775959
CAS No.
4785-67-5
M.F
C5H8O4S
M. Wt
164.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-dioxothiolane-3-carboxylic acid

CAS Number

4785-67-5

Product Name

1,1-dioxothiolane-3-carboxylic acid

IUPAC Name

1,1-dioxothiolane-3-carboxylic acid

Molecular Formula

C5H8O4S

Molecular Weight

164.18 g/mol

InChI

InChI=1S/C5H8O4S/c6-5(7)4-1-2-10(8,9)3-4/h4H,1-3H2,(H,6,7)

InChI Key

ASRQWTBGINUTIX-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1C(=O)O

Canonical SMILES

C1CS(=O)(=O)CC1C(=O)O

The exact mass of the compound Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1-dioxothiolane-3-carboxylic acid (CAS 4785-67-5), also known as 3-sulfolanecarboxylic acid, is a highly polar, conformationally constrained cyclic sulfone building block. Characterized by a strong electron-withdrawing 1,1-dioxide moiety and a reactive carboxylic acid group, it is primarily procured as a bioisosteric replacement for aliphatic rings in medicinal chemistry and as a specialty monomer in polymer synthesis . The sulfolane core provides exceptional chemical and thermal stability, while the carboxylic acid enables standard coupling chemistries. For industrial and pharmaceutical buyers, its primary value lies in its ability to significantly lower lipophilicity (LogP) and increase aqueous solubility compared to standard carbocyclic or ether-based analogs, without introducing metabolic liabilities .

Substituting 1,1-dioxothiolane-3-carboxylic acid with generic structural analogs like cyclopentanecarboxylic acid or tetrahydrofuran-3-carboxylic acid fundamentally compromises target performance. Carbocyclic analogs lack the strong hydrogen-bond accepting capability of the sulfone group, leading to weaker target binding and higher entropic penalties during formulation or biological interaction . Furthermore, unoxidized sulfur analogs (tetrahydrothiophenes) are highly susceptible to rapid CYP450-mediated S-oxidation, causing unpredictable pharmacokinetic profiles and poor metabolic stability [1]. Acyclic sulfones fail to provide the rigid conformational constraint required for precise spatial orientation of the pharmacophore. Consequently, substituting this specific cyclic sulfone results in inferior aqueous solubility, higher off-target lipophilic binding, and increased downstream optimization costs.

Significant Reduction in Lipophilicity (LogP) for Improved Solubility

The incorporation of the 1,1-dioxothiolane core drastically alters the partition coefficient of the molecule. 1,1-dioxothiolane-3-carboxylic acid exhibits a predicted LogP of approximately 0.58, whereas its carbocyclic counterpart, cyclopentanecarboxylic acid, has a LogP of ~1.5 . This represents nearly a full log unit reduction in lipophilicity compared to standard carbocycles, aligning with broader trends where cyclic sulfones consistently demonstrate lower lipophilicity than their corresponding tetrahydrothiophene (THT) or ether analogs [1].

Evidence DimensionPartition Coefficient (LogP)
Target Compound DataLogP ~ 0.58
Comparator Or BaselineCyclopentanecarboxylic acid (LogP ~ 1.5)
Quantified Difference~0.9 log unit reduction in lipophilicity
ConditionsStandard octanol-water partition modeling

Lowering LogP directly improves aqueous solubility and reduces non-specific lipophilic binding, which is critical for optimizing the bioavailability of pharmaceutical candidates.

Enhanced Acidity (pKa) for Coupling Efficiency

The strong electron-withdrawing nature of the adjacent sulfone group significantly increases the acidity of the carboxylic acid. 1,1-dioxothiolane-3-carboxylic acid has a predicted pKa of 3.50 ± 0.20, compared to cyclopentanecarboxylic acid (pKa ~4.99) and tetrahydrofuran-3-carboxylic acid (pKa ~4.4) . This inductive effect makes the target compound substantially more acidic than its unoxidized or carbocyclic counterparts.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DatapKa = 3.50 ± 0.20
Comparator Or BaselineCyclopentanecarboxylic acid (pKa = 4.99)
Quantified Difference~1.5 unit decrease in pKa (approx. 30-fold higher acidity)
ConditionsAqueous solution at standard temperature

The lower pKa alters the ionization state at physiological pH and can influence the activation kinetics during amide coupling reactions in library synthesis.

Absolute Resistance to S-Oxidation

Unlike tetrahydrothiophene-3-carboxylic acid, which undergoes rapid in vivo and in vitro oxidation to sulfoxides and sulfones via cytochrome P450 enzymes, 1,1-dioxothiolane-3-carboxylic acid contains sulfur in its highest oxidation state (+6) [1]. This structural feature confers complete resistance to further S-oxidation, bypassing the sequential metabolic degradation observed in unoxidized thiolanes.

Evidence DimensionSusceptibility to S-Oxidation
Target Compound Data100% stable against S-oxidation
Comparator Or BaselineTetrahydrothiophene-3-carboxylic acid (highly susceptible to CYP-mediated oxidation)
Quantified DifferenceElimination of S-oxidation metabolic liability
ConditionsIn vitro liver microsome stability assays / Oxidative stress conditions

Procuring the pre-oxidized sulfone prevents unpredictable pharmacokinetic shifts and reactive metabolite formation during downstream drug development.

Lead Optimization via Bioisosteric Replacement

Due to its low LogP and strong H-bond accepting properties, this compound is the optimal choice for replacing lipophilic cyclopentyl or metabolically unstable tetrahydrofuranyl rings in drug candidates. It is heavily utilized in the synthesis of kinase inhibitors and antiviral agents to improve aqueous solubility and target binding affinity .

Synthesis of Conformationally Constrained Sulfone Pharmacophores

The rigid five-membered ring precisely orients the sulfone oxygen atoms for interaction with biological targets. It serves as a direct precursor for amidation, allowing the rapid generation of libraries containing the cyclic sulfone motif, which reduces the entropic penalty of binding compared to acyclic sulfones .

Development of High-Polarity Specialty Polymers

Beyond pharmaceuticals, the compound is used as a functional monomer or end-capping agent in polymer science. The integration of the highly polar sulfolane moiety enhances the thermal stability, chemical resistance, and metal-adhesion properties of advanced resins and coatings .

XLogP3

-0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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